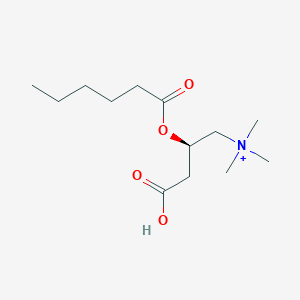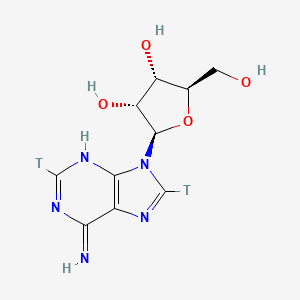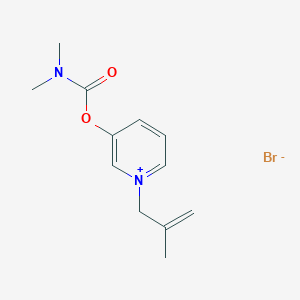
Chlorothioformylsulfenylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorothioformylsulfenylchloride is an organosulfur compound with the chemical formula CCl2S2. It is a member of the sulfenyl chloride family, characterized by the presence of a sulfenyl chloride functional group (R-S-Cl). This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Chlorothioformylsulfenylchloride can be synthesized through several methods:
Chlorination of Disulfides: This method involves the chlorination of disulfides, a reaction sometimes referred to as the Zincke disulfide reaction.
Chlorinolysis of Thioethers: Thioethers with electron-withdrawing substituents can undergo chlorinolysis of a C-S bond to produce sulfenyl chlorides.
Reaction with Sulfur Dichloride: In a variation of the Reed reaction, sulfur dichloride displaces hydrogen under UV light to form sulfenyl chlorides.
Analyse Chemischer Reaktionen
Chlorothioformylsulfenylchloride undergoes various chemical reactions:
Addition Reactions: It can add across alkenes, such as ethylene, to form sulfenyl esters.
Chlorination: It can be further chlorinated to form trichlorides.
Reactions with Water and Alcohols: It reacts with water and alcohols to produce sulfenyl esters.
Formation of Sulfinyl Chlorides: It can be converted to sulfinyl chlorides through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chlorothioformylsulfenylchloride has several applications in scientific research:
Chemical Synthesis: It is used as a reagent in the synthesis of various organic compounds, including fungicides like Captan and Folpet.
Vulcanization of Rubber: It is used in the production of agents for the vulcanization of rubber.
Fluorescent Probes: It can be used in the design and synthesis of fluorescent probes for biomedical and environmental monitoring.
Wirkmechanismus
The mechanism of action of chlorothioformylsulfenylchloride involves its reactivity as a sulfenyl chloride. It acts as a source of RS+ ions, which can participate in various chemical reactions, including the formation of RS-N and RS-O bonds . The molecular targets and pathways involved depend on the specific reactions it undergoes, such as addition to alkenes or oxidation to sulfinyl chlorides.
Vergleich Mit ähnlichen Verbindungen
Chlorothioformylsulfenylchloride can be compared with other sulfenyl halides, such as sulfenyl fluorides and bromides . While sulfenyl fluorides and bromides are also known, simple sulfenyl iodides are unstable and not commonly encountered . The corresponding selenenyl halides (R-Se-Cl) are more commonly used in laboratory settings . This compound is unique due to its specific reactivity and applications in chemical synthesis and industrial processes.
Similar Compounds
Sulfenyl Fluorides: Compounds with the R-S-F functional group.
Sulfenyl Bromides: Compounds with the R-S-Br functional group.
Selenenyl Halides: Compounds with the R-Se-Cl functional group.
Eigenschaften
CAS-Nummer |
72087-91-3 |
|---|---|
Molekularformel |
CCl2S2 |
Molekulargewicht |
147.0 g/mol |
IUPAC-Name |
chloro chloromethanedithioate |
InChI |
InChI=1S/CCl2S2/c2-1(4)5-3 |
InChI-Schlüssel |
COAQRZPGAKEOHU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S)(SCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)

![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)



![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)

